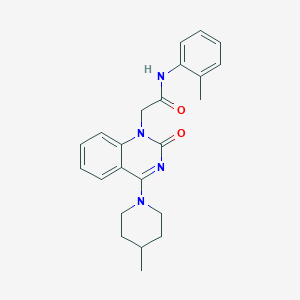

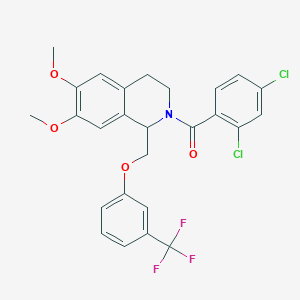

(2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

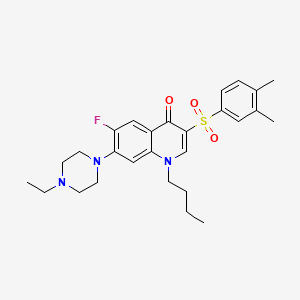

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . This compound has been substituted with various functional groups, including dichlorophenyl, dimethoxy, and trifluoromethylphenoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dichlorophenyl, dimethoxy, and trifluoromethylphenoxy groups would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the dimethoxy group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Overview:- Anticancer Agents : The compound’s quinazoline core has been investigated for its antiproliferative activity against cancer cells. Researchers have synthesized derivatives with improved selectivity and potency against specific cancer types .

- Kinase Inhibitors : Quinazoline derivatives often serve as kinase inhibitors. By modifying the substituents on the phenyl rings, scientists have developed compounds targeting specific kinases involved in disease pathways .

Pesticide and Herbicide Research

Overview:- Herbicides : Researchers have explored the compound’s herbicidal activity against various weed species. Structural modifications may enhance its efficacy and selectivity .

Materials Science and Organic Electronics

Overview:- Organic Semiconductors : Scientists have investigated quinazoline-based materials as organic semiconductors for field-effect transistors (FETs) and light-emitting diodes (LEDs). The compound’s electron-rich core contributes to its semiconducting behavior .

Photophysical Studies and Luminescent Materials

Overview:- Fluorescent Probes : Researchers have explored quinazoline derivatives as fluorescent probes for biological imaging. The methoxy groups can influence the compound’s photophysical properties .

Coordination Chemistry and Metal Complexes

Overview:- Metal Chelators : Scientists have investigated the coordination chemistry of quinazoline derivatives with metal ions. These complexes may find applications in catalysis or bioinorganic chemistry .

Computational Chemistry and Molecular Modeling

Overview:- Quantum Mechanical Calculations : Researchers use computational methods to explore the electronic structure, reactivity, and spectroscopic properties of quinazoline derivatives. These insights aid in rational drug design and material development .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22Cl2F3NO4/c1-34-23-10-15-8-9-32(25(33)19-7-6-17(27)12-21(19)28)22(20(15)13-24(23)35-2)14-36-18-5-3-4-16(11-18)26(29,30)31/h3-7,10-13,22H,8-9,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKSEWNQVQNGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)

![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)